molecular formula C9H5ClN2 B14374630 4-(Chloromethyl)benzene-1,2-dicarbonitrile CAS No. 89927-55-9

4-(Chloromethyl)benzene-1,2-dicarbonitrile

Cat. No.: B14374630
CAS No.: 89927-55-9
M. Wt: 176.60 g/mol
InChI Key: BRBQZAOETTWQCB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C9H5ClN2. It is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group and two cyano groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)benzene-1,2-dicarbonitrile typically involves the chloromethylation of benzene-1,2-dicarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents is common.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, amines, and other functionalized aromatic compounds. These products have significant value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4-(Chloromethyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has led to the development of new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzene-1,2-dicarbonitrile involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive, allowing for easy substitution and modification. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of diverse products. These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloromethyl group.

    Benzene-1,2-dicarbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Chlorobenzyl chloride: Contains a chloromethyl group but lacks the cyano groups, limiting its applications in certain reactions.

Uniqueness

4-(Chloromethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both a chloromethyl group and cyano groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.

Properties

CAS No.

89927-55-9

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

4-(chloromethyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H5ClN2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4H2

InChI Key

BRBQZAOETTWQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)C#N

Origin of Product

United States

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